

# A Comprehensive Technical Review of *trans*-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

*trans*-4-  
Compound Name: (Hydroxymethyl)cyclohexanecarbo  
xylic Acid

Cat. No.: B086831

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## Abstract

***trans*-4-(Hydroxymethyl)cyclohexanecarboxylic acid** is a bifunctional organic molecule featuring a cyclohexane ring substituted with a hydroxymethyl and a carboxylic acid group in a *trans* configuration. This unique structure makes it a valuable building block in chemical synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. This technical guide provides a thorough literature review of its chemical properties, synthesis methodologies, and potential applications, with a focus on its role in drug discovery and development. While detailed biological activity and pharmacokinetic data for the parent molecule are not extensively available in the public domain, this review summarizes the known information and highlights areas for future research.

## Chemical and Physical Properties

***trans*-4-(Hydroxymethyl)cyclohexanecarboxylic acid** is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	66185-74-8	
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>3</sub>	[1]
Molecular Weight	158.19 g/mol	[1]
Melting Point	141 °C	
Boiling Point	316.6 ± 15.0 °C (Predicted)	
Density	1.152 ± 0.06 g/cm <sup>3</sup> (Predicted)	
Solubility	Soluble in Methanol	
Physical Form	Powder to crystal	
Storage	Sealed in dry, room temperature	

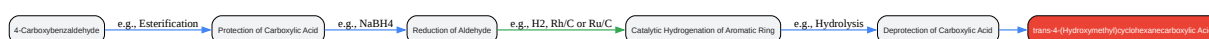
Safety Information: This compound is classified as causing skin and serious eye irritation.[1]

## Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for **trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid** are not extensively documented in the literature. However, several related synthetic transformations provide a strong basis for its preparation. A plausible and commonly utilized approach involves the catalytic hydrogenation of a suitably substituted aromatic precursor.

### Hypothetical Synthesis Pathway

A logical synthetic route would start from a commercially available aromatic compound, such as 4-carboxybenzaldehyde or a derivative thereof. The general workflow is outlined below.



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Caption: Hypothetical workflow for the synthesis of the target compound.

## Key Experimental Steps (Adapted from Related Syntheses):

- **Esterification of the Carboxylic Acid:** The starting material, such as 4-carboxybenzaldehyde, would first have its carboxylic acid group protected, typically through Fischer esterification.
  - **Protocol:** Dissolve the carboxylic acid in an excess of an alcohol (e.g., methanol or ethanol) and add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). Reflux the mixture for several hours and monitor by thin-layer chromatography (TLC). After completion, neutralize the acid, remove the excess alcohol under reduced pressure, and extract the ester with an organic solvent.[\[2\]](#)
- **Reduction of the Aldehyde:** The aldehyde group is then selectively reduced to a hydroxymethyl group.
  - **Protocol:** Dissolve the ester in a suitable solvent like methanol or ethanol. Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride ( $\text{NaBH}_4$ ), portion-wise. Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with a weak acid and extract the product.
- **Catalytic Hydrogenation of the Aromatic Ring:** The aromatic ring of the protected intermediate is hydrogenated to form the cyclohexane ring. This step is crucial for establishing the trans stereochemistry. The choice of catalyst can influence the cis/trans ratio of the product.[\[3\]](#)
  - **Protocol:** Dissolve the aromatic precursor in a suitable solvent (e.g., water, ethanol, or a mixture). Add a hydrogenation catalyst, such as Rhodium on carbon ( $\text{Rh/C}$ ) or Ruthenium on carbon ( $\text{Ru/C}$ ).[\[4\]](#) Pressurize the reaction vessel with hydrogen gas (e.g., 15 bar) and heat to a specified temperature (e.g., 100 °C) with vigorous stirring.[\[4\]](#) The reaction progress is monitored by techniques like NMR or GC-MS. After the reaction, the catalyst is filtered off.
- **Hydrolysis of the Ester (Deprotection):** The protecting group on the carboxylic acid is removed.

- Protocol: The ester is hydrolyzed by heating with an aqueous base solution (e.g., sodium hydroxide).[5] After the reaction is complete, the solution is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product. The solid product is then collected by filtration, washed, and dried.

## Biological Activity and Drug Development Potential

The direct biological activity of **trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid** has not been extensively reported. However, the cyclohexane-carboxylic acid scaffold is present in a number of biologically active molecules, suggesting that this compound could serve as a valuable intermediate in drug discovery.

Derivatives of cyclohexanecarboxylic acid have been investigated for a range of therapeutic applications, including as anti-inflammatory and antimicrobial agents.[6] For instance, a study on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety demonstrated antiproliferative and cytokine-inhibiting properties.[6]

The structural similarity of **trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid** to tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a well-known antifibrinolytic agent, suggests that derivatives of the title compound could be explored for similar or related biological activities.

## Logical Relationship for Drug Discovery



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Caption: A logical workflow for utilizing the core compound in drug discovery.

## Signaling Pathways

Currently, there is no published literature that directly implicates **trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid** in any specific biological signaling pathways. Further research is required to explore its potential interactions with cellular targets and signaling cascades.

## Conclusion and Future Directions

**trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid** is a promising, yet understudied, chemical entity. Its bifunctional nature and defined stereochemistry make it an attractive starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

The primary knowledge gap is the lack of data on its biological activity, mechanism of action, and pharmacokinetic profile. Future research should focus on:

- Development and optimization of a robust and scalable synthesis protocol.
- Systematic biological screening of the compound and its derivatives against a wide range of therapeutic targets.
- In vitro and in vivo studies to determine its pharmacokinetic and toxicological properties.
- Exploration of its potential as a monomer for the synthesis of novel polyesters and other polymers.

By addressing these areas, the full potential of **trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid** as a valuable chemical building block can be realized.

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- To cite this document: BenchChem. [A Comprehensive Technical Review of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086831#a-literature-review-on-trans-4-hydroxymethyl-cyclohexanecarboxylic-acid]

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